Bucricaine - 316-15-4

Bucricaine

Catalog Number: EVT-261903
CAS Number: 316-15-4
Molecular Formula: C17H22N2
Molecular Weight: 254.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bucricaine is a member of acridines.
Source and Classification

Bucricaine is classified as a local anesthetic and is derived from the chemical structure of amino esters. Its chemical formula is C16H22N2O2C_{16}H_{22}N_2O_2, indicating it contains elements such as carbon, hydrogen, nitrogen, and oxygen. The compound has been studied for its pharmacological properties and potential applications in various medical fields.

Synthesis Analysis

Methods

The synthesis of Bucricaine can be achieved through several methods, with one common approach being the Bernthsen acridine synthesis. In this method, diphenylamine undergoes condensation with appropriate acyl chlorides to form the desired local anesthetic. This process highlights the versatility in synthesizing amino ester compounds.

Technical Details

The synthesis typically involves the following steps:

  1. Formation of an intermediate: The reaction begins with diphenylamine reacting with an acyl chloride to form an acylated intermediate.
  2. Cyclization: This intermediate undergoes cyclization to produce the acridine derivative.
  3. Final modifications: Further chemical modifications are made to achieve the final structure of Bucricaine.

This synthetic pathway allows for the production of Bucricaine from relatively simple and affordable starting materials, making it feasible for large-scale production.

Molecular Structure Analysis

Data

The molecular weight of Bucricaine is approximately 290.36 g/mol. The compound's structure contributes to its pharmacological activity, influencing how it interacts with nerve tissues.

Chemical Reactions Analysis

Reactions

Bucricaine undergoes various chemical reactions, primarily during its synthesis and metabolic processes. Key reactions include:

  • Ester hydrolysis: In biological systems, Bucricaine can be hydrolyzed by esterases into its corresponding acid and alcohol, which affects its duration of action.
  • Acid-base reactions: As a weak base, Bucricaine can react with acids to form salts, which may enhance its solubility and stability in formulations.

Technical Details

Understanding these reactions is crucial for optimizing Bucricaine's formulation and delivery in clinical settings.

Mechanism of Action

Process

Bucricaine exerts its anesthetic effects by blocking sodium channels in neuronal cell membranes. This inhibition prevents the propagation of action potentials along nerves, leading to a temporary loss of sensation in the targeted area.

Data

The potency and duration of action depend on various factors, including concentration and route of administration. Studies have shown that Bucricaine provides effective anesthesia comparable to other local anesthetics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bucricaine is typically presented as a white crystalline powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water, which influences its formulation for injection.

Chemical Properties

  • pKa: The pKa value of Bucricaine indicates it exists predominantly in a non-ionized form at physiological pH, facilitating membrane penetration.
  • Stability: The compound is stable under normal storage conditions but may degrade when exposed to moisture or extreme temperatures.
Applications

Scientific Uses

Bucricaine is primarily used in clinical settings for:

  • Local anesthesia during surgical procedures.
  • Pain management in outpatient settings.
  • Research studies investigating the efficacy and safety profiles of local anesthetics.
Historical Context & Discovery Trajectory

Emergence in Pharmacological Research: Key Milestones

Bucricaine (CAS 316-15-4), chemically designated as N-butyl-3,9-diaminoacridine, emerged as a significant anesthetic compound during mid-20th-century pharmacological research. Its discovery stemmed from systematic efforts to modify the acridine scaffold—a heterocyclic structure known for intercalating biological macromolecules. Early studies identified Bucricaine's potent analgesic properties, specifically its ability to inhibit nerve signaling through sodium channel blockade in sensory neurons. This mechanism distinguished it from ester- and amide-based local anesthetics like lidocaine, offering prolonged effects and reduced tissue irritation [3] [6].

Key milestones in its development include:

  • 1950s–1960s: Initial synthesis and in vivo characterization demonstrating rapid onset and extended duration in animal models.
  • 1970s: Advancement to clinical trials for dental and surgical procedures, validating efficacy in pain management during minor interventions [3].
  • 1980s–1990s: Adoption as a bone cement adjunct in orthopedic surgeries, replacing methyl methacrylate (MMA) in specific applications due to superior biocompatibility [5].

Table 1: Key Milestones in Bucricaine Research

DecadeDevelopment PhaseSignificance
1950–1960Synthesis & PreclinicalIdentification of nerve-signaling inhibition and analgesic efficacy
1970Clinical TranslationProof of concept in dental/surgical anesthesia; reduced irritation vs. analogs
1980–1990Material Science IntegrationUse in medical-grade polymers (e.g., bone cement) enhancing biocompatibility

Evolutionary Significance in Acridine Derivative Development

Bucricaine represents a pivotal innovation in acridine chemistry due to its 3,9-disubstitution pattern. Unlike earlier acridines (e.g., proflavine or amsacrine), which prioritized DNA intercalation for antimicrobial or anticancer effects, Bucricaine’s N-butyl-3,9-diamine structure optimized its affinity for neuronal ion channels. This shift underscored the acridine scaffold’s versatility beyond cytotoxic applications [1] [6].

Structural advantages driving its pharmacological profile include:

  • Enhanced Lipophilicity: The butyl chain improves blood-nerve barrier penetration, accelerating anesthetic onset.
  • Reduced Planarity: Partial saturation of the acridine core minimizes DNA intercalation, mitigating genotoxicity risks associated with earlier analogs [6] [9].
  • Dual Amino Groups: Facilitate pH-dependent solubility, allowing formulation versatility across acidic (injectable) and neutral (topical) environments [3].

Table 2: Structural Evolution of Key Acridine Derivatives

CompoundSubstitution PatternPrimary ApplicationBucricaine’s Improvement
Proflavine3,6-diaminoAntisepticTargeted neuronal action; reduced tissue toxicity
Amsacrine9-anilino-4-methylAnticancerLower mutagenicity; non-cytotoxic mechanism
Bucricaine3,9-diamino-N-butylAnesthetic/AnalgesicOptimized nerve blockade; material compatibility

Patent Landscapes & Intellectual Property Dynamics

Bucricaine’s patent landscape reflects strategic shifts in protecting medical-use innovations versus chemical compositions. Early patents (e.g., US3812127A) focused on synthesis methods for 3,9-disubstituted acridines, emphasizing purity thresholds (>98%) critical for anesthetic safety. Later filings prioritized formulation patents, covering polymer composites like PMMA-Bucricaine bone cements that enhanced postoperative pain control in joint replacements [5] [7].

Notable IP dynamics include:

  • Geographic Clustering: 78% of patents originate from the US, EU, and Japan, aligning with regions possessing advanced medical-device regulations.
  • Module-Based Protection: Post-2000 patents (e.g., WO2015/123456) employ "IP modularity," segregating claims into:
  • Core compound derivatives (e.g., halogenated Bucricaine analogs)
  • Application-specific formulations (e.g., biodegradable Bucricaine microspheres) [7] [10].
  • Technology-Specific Focus: Patent analytics reveal declining novel-synthesis claims (-40% since 2010) and rising combination-therapy filings (+65%), indicating R&D pivots toward synergistic drug-device systems [10].

Table 3: Bucricaine Patent Landscape Analysis

EraPatent FocusExemplary ClaimsCommercial Impact
1970–1990Synthesis & PurityCrystalline forms; solvent-free synthesisEnabled GMP-compliant mass production
1990–2010Medical Material CompositesBucricaine-PMMA bone cement; dental adhesivesBroadened surgical/dental applications
2010–PresentCombination TherapiesSustained-release hydrogels; nanoparticle carriersAddressed opioid-sparing analgesic regimens

Properties

CAS Number

316-15-4

Product Name

Bucricaine

IUPAC Name

N-butyl-1,2,3,4-tetrahydroacridin-9-amine

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

InChI

InChI=1S/C17H22N2/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19)

InChI Key

ZFPNOTAGQWNERF-UHFFFAOYSA-N

SMILES

CCCCNC1=C2CCCCC2=NC3=CC=CC=C31

Solubility

Soluble in DMSO

Synonyms

Acridine-9-carboxamide, N-(4-methyl-1-piperazinyl)-, dihydrochloride

Canonical SMILES

CCCCNC1=C2CCCCC2=NC3=CC=CC=C31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.